Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone
Overview
Description
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group, a naphthalene sulfonyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and naphthalene sulfonyl intermediates. These intermediates are then coupled with piperazine under specific reaction conditions. Common reagents used in these reactions include organic solvents like chloroform, dichloromethane, and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices due to its high hole mobility and favorable charge transport characteristics.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its ability to interact with various biological targets.
Material Science: It is explored for use in organic field-effect transistors (OFETs) and organic photodetectors.
Mechanism of Action
The mechanism of action of Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone involves its interaction with molecular targets and pathways relevant to its applications. In organic electronics, the compound facilitates efficient hole transport due to its molecular structure, which allows for effective charge delocalization and mobility .
Comparison with Similar Compounds
Similar Compounds
N4,N4-Di(biphenyl-4-yl)-N4′-(naphthalen-1-yl)-N4′-phenyl-biphenyl-4,4′-diamine: This compound is also used as a hole transport material in OLEDs and OPV devices.
N,N-Bis(biphenyl-4-yl)-N′-(naphthalene-1-yl)-N′-phenylbenzidine: Another compound with similar applications in organic electronics.
Uniqueness
Biphenyl-4-yl[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which provide a balance of electronic properties and stability. This makes it particularly suitable for applications requiring efficient charge transport and stability under operational conditions.
Properties
IUPAC Name |
(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-(4-phenylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S/c30-27(24-12-10-23(11-13-24)21-6-2-1-3-7-21)28-16-18-29(19-17-28)33(31,32)26-15-14-22-8-4-5-9-25(22)20-26/h1-15,20H,16-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWFDQRQOGXJPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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